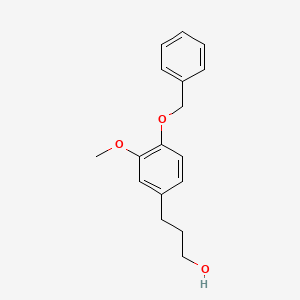

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxy-4-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWDVSLFQNNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561246 | |

| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57371-44-5 | |

| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Executive Summary

Target Molecule: 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol CAS Registry Number: (Analogous to Dihydroconiferyl alcohol benzyl ether) Primary Applications: Lignin model compounds, pharmaceutical intermediates, fine chemical synthesis.

This guide details the robust, high-yield synthesis of this compound starting from Ferulic Acid . While direct benzylation of dihydroconiferyl alcohol is theoretically shorter, the Ferulic Acid Route is selected here as the "Gold Standard" for research and scale-up. This pathway minimizes chemoselectivity errors (e.g., O-alkylation of the aliphatic alcohol) and avoids the risk of benzyl group hydrogenolysis by performing the hydrogenation step before protection.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to navigate two main chemical challenges:

-

Chemoselectivity: Differentiating between the phenolic hydroxyl and the aliphatic hydroxyl (or its precursors).

-

Protecting Group Stability: The benzyl ether moiety is sensitive to hydrogenolysis (H₂/Pd-C). Therefore, the reduction of the propene side chain (present in ferulic acid) must occur before the benzyl group is installed.

Strategic Pathway

-

Starting Material: Ferulic Acid (3-(4-hydroxy-3-methoxyphenyl)acrylic acid).

-

Step 1 (Saturation): Catalytic hydrogenation of the double bond to yield Dihydroferulic Acid.

-

Step 2 (Esterification): Conversion to the methyl ester to facilitate purification and solubility.

-

Step 3 (Protection): Selective

-benzylation of the phenolic hydroxyl. -

Step 4 (Reduction): Chemoselective reduction of the ester to the primary alcohol using LiAlH₄ or NaBH₄, leaving the benzyl ether intact.

Figure 1: Retrosynthetic logic flow ensuring protecting group integrity.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of Methyl Dihydroferulate

Objective: Saturation of the alkene and esterification.

Reagents:

-

Ferulic Acid (1.0 eq)

-

Pd/C (10% wt loading, catalytic)

-

H₂SO₄ (Catalytic)

Workflow:

-

Hydrogenation: Dissolve Ferulic Acid in Methanol. Add 10% Pd/C (5-10 wt% of substrate). Stir under H₂ atmosphere (balloon pressure sufficient) for 12 hours at Room Temperature (RT).

-

Filtration: Filter through Celite to remove Pd/C.

-

Esterification (Telescoped): To the filtrate, add catalytic conc. H₂SO₄ (0.1 eq) and reflux for 4 hours.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

-

Yield: Expect >90% of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate .

Phase 2: Phenolic Benzylation

Objective: Selective protection of the phenol.

Reagents:

-

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (1.0 eq)

-

Benzyl Bromide (BnBr) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetone or DMF (Solvent)

Protocol:

-

Setup: In a round-bottom flask, suspend the methyl ester and K₂CO₃ in Acetone (0.5 M concentration).

-

Addition: Add Benzyl Bromide dropwise at RT.

-

Reaction: Reflux (if Acetone) or heat to 60°C (if DMF) for 4–6 hours.

-

Why K₂CO₃? The pKa of the phenol (~10) allows deprotonation by carbonate, forming the phenoxide which attacks the benzyl bromide via Sɴ2.

-

-

Workup: Filter off solids. Concentrate solvent.[11] If DMF was used, dilute with water and extract with Et₂O.

-

Purification: Recrystallization from hexanes/EtOAc or flash chromatography (SiO₂).

-

Product: Methyl 3-(4-(benzyloxy)-3-methoxyphenyl)propanoate .

Phase 3: Ester Reduction to Target Alcohol

Objective: Conversion of the ester to the primary alcohol without cleaving the benzyl ether.

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) OR NaBH₄ (excess) + MeOH

-

Dry THF (Solvent)[8]

Protocol (LiAlH₄ Method - Recommended for Purity):

-

Preparation: Flame-dry glassware under N₂. Suspend LiAlH₄ in dry THF at 0°C.

-

Addition: Dissolve the benzylated ester in dry THF and add dropwise to the hydride suspension. Maintain temp <10°C.

-

Reaction: Warm to RT and stir for 2 hours.

-

Control Point: Monitor by TLC. The ester spot should disappear.

-

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (

- mL 15% NaOH

- mL Water[8]

-

mL Water (

-

Isolation: Stir until a granular white precipitate forms. Filter through Celite. Concentrate the filtrate.

-

Final Purification: Column chromatography (Hexanes:EtOAc 7:3).

Final Product Data Profile:

-

Appearance: Colorless viscous oil or white solid (depending on purity/temperature).

-

¹H NMR (Typical):

7.30–7.45 (m, 5H, Bn-Ar), 6.70–6.90 (m, 3H, Ar), 5.10 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OMe), 3.65 (t, 2H, CH₂OH), 2.65 (t, 2H, Ar-CH₂), 1.85 (m, 2H, CH₂-CH₂-CH₂).

Part 3: Critical Control Points & Troubleshooting

| Stage | Potential Failure Mode | Root Cause | Corrective Action |

| Hydrogenation | Benzyl cleavage (if Bn added first) | Hydrogenolysis | MUST hydrogenate double bond before benzylation. |

| Benzylation | C-alkylation or low yield | Moisture in solvent | Use dry Acetone/DMF. Ensure K₂CO₃ is anhydrous. |

| Reduction | Incomplete conversion | Old LiAlH₄ / Wet THF | Titrate hydride or use fresh bottle. Distill THF over Na/Benzophenone. |

| Reduction | Benzyl cleavage | Lewis acid contamination | Avoid using Lewis acid-promoted reduction methods (e.g., AlCl₃/LiAlH₄) which can deprotect benzyl ethers. |

Part 4: Pathway Visualization

Figure 2: Forward synthesis workflow illustrating the three critical stages.

References

-

Hydrogenation of Ferulic Acid Derivatives

-

Ralph, J., et al. "Lignin-Feruloyl Ester Cross-Links in Grasses." Journal of the Chemical Society, Perkin Transactions 1, 1994. Link

- Context: Establishes standard conditions for reducing the propenyl side chain while maintaining the arom

-

- Haslam, E. "Protection of Phenols and Catechols." Protective Groups in Organic Chemistry, Plenum Press, 1973.

-

Reduction of Esters in Presence of Benzyl Ethers

-

Brown, H. C., & Krishnamurthy, S. "Lithium Aluminum Hydride as a Selective Reducing Agent." Journal of the American Chemical Society, 1979. Link

- Context: Confirms that LiAlH₄ reduces esters to alcohols at 0°C–RT without affecting benzyl ether protecting groups.

-

-

Synthesis of Dihydroconiferyl Alcohol Derivatives

-

Helm, R. F., et al. "Synthesis of Dihydroconiferyl Alcohol Glucosides." Journal of Wood Chemistry and Technology, 1991. Link

- Context: Provides spectral data and analogous workflows for dihydroconiferyl alcohol deriv

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 5. US4014940A - Process for preparing m-phenoxybenzylalcohol and side-chain halogenated m-phenoxytoluene - Google Patents [patents.google.com]

- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 7. Benzylic substitution, benzylation [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 10. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Mass Spectrometry Characterization of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

[1]

Document Control:

-

Scope: Structural elucidation, fragmentation logic, and experimental protocols.

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol (C₁₇H₂₀O₃).[1] This compound is a critical synthetic intermediate, serving as a benzyl-protected derivative of dihydroconiferyl alcohol (CAS 2305-13-7).[1] It is frequently utilized in the synthesis of lignin model compounds, pharmaceuticals, and vanilloid derivatives.

Accurate identification of this molecule relies on distinguishing the labile benzyl ether moiety from the stable guaiacyl (3-methoxy-4-hydroxyphenyl) core.[1] This guide provides self-validating protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on the diagnostic formation of the tropylium ion (

Chemical Identity & Properties

Before initiating MS analysis, the analyst must verify the physicochemical properties to select the appropriate ionization technique.

| Property | Specification |

| Systematic Name | This compound |

| Common Synonyms | 4-O-Benzyl-dihydroconiferyl alcohol; 1-O-Benzyl-4-(3-hydroxypropyl)-2-methoxyphenol |

| Molecular Formula | C₁₇H₂₀O₃ |

| Exact Mass | 272.1412 Da |

| Core Structure | Guaiacyl phenylpropanoid with benzyl protection at C4 |

| Solubility | Soluble in MeOH, Acetonitrile, DCM; Insoluble in water |

Mass Spectrometry Profile

Electron Ionization (EI) Data (GC-MS)

In EI (70 eV), the spectrum is dominated by the fragmentation of the benzyl ether bond. The molecular ion (

Diagnostic Fragment Table:

| m/z (Mass-to-Charge) | Relative Intensity | Assignment | Mechanistic Origin |

| 272 | 5–10% | Molecular Ion (Radical Cation).[1] | |

| 181 | 15–20% | Loss of Benzyl radical (Tropylium).[1] Leaves the phenoxy cation. | |

| 137 | 10–15% | Homolytic cleavage of the propyl chain (Guaiacyl core).[1] | |

| 91 | 100% (Base Peak) | Tropylium Ion .[1] Diagnostic for benzyl groups. | |

| 65 | 10–15% | Decomposition of Tropylium (loss of acetylene).[1] |

Electrospray Ionization (ESI) Data (LC-MS)

ESI provides a softer ionization, preserving the molecular weight information. The positive mode (ESI+) is preferred due to the ether and alcohol functionalities.

Adduct Table:

| m/z | Ion Species | Notes |

| 273.15 | Protonated molecule.[1] Moderate intensity. | |

| 290.17 | Ammonium adduct (if ammonium buffers are used).[1] | |

| 295.13 | Sodium adduct.[1] Often the dominant peak in non-buffered solvents due to high sodium affinity of poly-oxygenated ethers.[1] | |

| 255.14 | Loss of water from the aliphatic alcohol tail.[1] |

Structural Elucidation Logic

The validation of this structure relies on a specific fragmentation logic.[2] The benzyl ether bond is the "weak link" in the molecule. Upon electron impact, the formation of the resonance-stabilized tropylium ion is thermodynamically favored over other pathways.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanism in EI mode.

Caption: Primary EI fragmentation pathway showing the dominance of the Tropylium ion (m/z 91) formation via benzylic cleavage.

Experimental Protocols

To replicate these results, follow these self-validating workflows.

GC-MS Method (Purity & EI Fingerprint)

Objective: Confirm the presence of the benzyl group and the aliphatic chain.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5ms or equivalent (30m × 0.25mm, 0.25µm film).

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

MS Source: 230°C, 70 eV.

-

Validation Check: If the peak at m/z 91 is <50% relative abundance, suspect debenzylation (sample degradation) or contamination.

LC-MS Method (Molecular Weight Confirmation)

Objective: Confirm the intact mass (M+H or M+Na) without fragmentation.

-

Sample Prep: Dissolve in Methanol to 10 ppm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (promotes protonation).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 mins.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

-

Validation Check: Look for the characteristic +22 Da shift (

vs

Visualization: Analytical Workflow

Caption: Dual-method workflow ensuring both structural fingerprinting (GC-MS) and molecular weight confirmation (LC-MS).

References

-

NIST Mass Spectrometry Data Center. Fragmentation of Benzyl Ethers and Phenylpropanoids. National Institute of Standards and Technology. (General reference for tropylium formation mechanisms).

-

PubChem Compound Summary. Dihydroconiferyl alcohol (Parent Structure). National Center for Biotechnology Information. CID 154894.

-

FooDB. Dihydroconiferyl alcohol Spectral Data. (Reference for the guaiacyl core fragmentation).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration into the potential mechanisms of action of the synthetic compound 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol. Leveraging established knowledge of structurally related natural products and their derivatives, we will construct a logical framework for its investigation, detailing experimental designs and data interpretation strategies for researchers, scientists, and drug development professionals.

Introduction and Structural Context

This compound is a synthetic organic molecule.[1][2] Its core structure is a derivative of dihydroferulic acid, a naturally occurring phenolic acid.[3][4] Dihydroferulic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a metabolite of the well-studied antioxidant curcumin and is also produced by the human gut microflora from dietary polyphenols.[3][5] The subject compound differs from dihydroferulic acid by the presence of a benzyl ether at the 4-position of the phenyl ring and the reduction of the carboxylic acid to a primary alcohol.

The structural similarity to ferulic acid and its derivatives is significant. Ferulic acid is known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[6][7][8] These effects are often attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in oxidative stress and inflammation.[7][8] Given this context, it is reasonable to hypothesize that this compound may share some of these biological activities. The addition of the lipophilic benzyl group could potentially enhance its cell permeability and alter its interaction with biological targets compared to its more polar parent compounds.

Hypothesized Mechanisms of Action

Based on the known biological activities of structurally related compounds, we propose three primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Potent Antioxidant and Cytoprotective Agent. The core phenolic structure suggests inherent antioxidant potential. The compound may act as a direct scavenger of reactive oxygen species (ROS) or indirectly by upregulating endogenous antioxidant defense mechanisms.

-

Hypothesis 2: Modulator of Inflammatory Signaling Pathways. Ferulic acid and its derivatives are known to exert anti-inflammatory effects, often through the inhibition of pro-inflammatory signaling cascades such as NF-κB.

-

Hypothesis 3: Bio-modulator of Cellular Metabolism and Muscle Function. The structurally similar compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been shown to enhance muscle strength and may promote muscle development.[9][10]

Experimental Investigation Plan

To systematically investigate these hypotheses, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to cell-based functional assays.

Investigation of Antioxidant and Cytoprotective Effects

The initial phase will focus on characterizing the direct antioxidant capacity of the compound and its ability to protect cells from oxidative stress.

3.1.1. In Vitro Antioxidant Assays

A panel of standard antioxidant assays should be performed to determine the compound's radical scavenging and reducing capabilities.

| Assay | Principle | Endpoint |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at 517 nm. |

| ABTS Radical Cation Decolorization Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Decrease in absorbance at 734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the compound's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored complex measured at 593 nm. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of the compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | Decay of fluorescence over time. |

3.1.2. Cell-Based Cytoprotection Assays

To assess the compound's ability to protect cells from oxidative damage, a series of cell-based assays will be conducted using a relevant cell line, such as human neuronal SH-SY5Y cells or hepatic HepG2 cells.

Experimental Protocol: Oxidative Stress-Induced Cell Viability Assay

-

Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) at a predetermined cytotoxic concentration (e.g., 200 µM), for 4-6 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

3.1.3. Investigation of Endogenous Antioxidant Response

The compound's effect on the Nrf2-Keap1 pathway, a key regulator of the endogenous antioxidant response, will be investigated.

Experimental Workflow: Nrf2 Activation

Caption: Workflow for investigating Nrf2 pathway activation.

Elucidation of Anti-inflammatory Mechanisms

This phase will explore the compound's potential to modulate key inflammatory pathways.

3.2.1. Inhibition of Pro-inflammatory Mediators

The effect of the compound on the production of pro-inflammatory mediators will be assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the nitrite concentration.

-

Data Analysis: Quantify the inhibition of NO production relative to the LPS-stimulated control.

3.2.2. Investigation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. The compound's effect on this pathway will be examined.

Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Assessment of Metabolic and Myogenic Effects

Drawing from the observed effects of HMPA, this section outlines experiments to investigate the compound's influence on muscle cell development.

3.3.1. Myogenic Differentiation Assay

The compound's effect on the differentiation of C2C12 myoblasts into myotubes will be assessed.

Experimental Protocol: C2C12 Differentiation

-

Cell Culture: Grow C2C12 myoblasts to confluence in a growth medium.

-

Induction of Differentiation: Switch to a differentiation medium (low serum) and treat with various concentrations of the compound.

-

Assessment of Myotube Formation: After 3-5 days, fix and stain the cells with an antibody against myosin heavy chain (MHC).

-

Quantification: Determine the fusion index (percentage of nuclei in myotubes) and myotube diameter using microscopy and image analysis software.

3.3.2. Gene Expression Analysis

The expression of key myogenic regulatory factors (MRFs) will be quantified by qPCR.

| Gene | Function |

| MyoD | Initiates the myogenic program. |

| Myf5 | Early myogenic determination factor.[10] |

| Myogenin | Controls terminal differentiation. |

| MRF4 | Involved in the maintenance of the differentiated state. |

Data Interpretation and Future Perspectives

The collective results from these experiments will provide a comprehensive profile of the bioactivity of this compound. Positive results in the antioxidant and anti-inflammatory assays would suggest its potential in conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases or cardiovascular disorders. Enhanced myogenic differentiation would point towards applications in muscle wasting conditions.

Should the compound exhibit significant activity in any of these areas, future studies would involve target deconvolution using techniques such as affinity chromatography-mass spectrometry or thermal shift assays to identify its direct molecular binding partners. Further preclinical evaluation in animal models of relevant diseases would be the subsequent logical step.

Conclusion

This compound is a compound of interest due to its structural relationship to biologically active natural products. The proposed multi-faceted investigation, grounded in the known pharmacology of ferulic acid and its derivatives, provides a robust framework for elucidating its mechanism of action. The insights gained from these studies will be crucial in determining its potential for further development as a therapeutic agent.

References

- CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents.

-

Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. National Institutes of Health. [Link]

-

This compound. Chemsrc. [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

-

3-(4-(Benzyloxy)phenyl)propan-1-ol | C16H18O2 | CID 2764076. PubChem. [Link]

-

(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]

-

3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406. PubChem. [Link]

-

4-hydroxy-3-methoxybenzene propanol, 2305-13-7. The Good Scents Company. [Link]

-

Dihydroferulic Acid | C10H12O4 | CID 14340. PubChem. [Link]

-

Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. MDPI. [Link]

-

Synthesis of 3-Benzyloxy-1-propanol (14). PrepChem.com. [Link]

-

Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. MDPI. [Link]

-

Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. ResearchGate. [Link]

-

(PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. ResearchGate. [Link]

-

Ferulic acid: A review of its pharmacology, pharmacokinetics and derivatives. PubMed. [Link]

-

Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. ResearchGate. [Link]

-

Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. SciELO. [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. 57371-44-5|this compound|BLD Pharm [bldpharm.com]

- 3. abmole.com [abmole.com]

- 4. Dihydroferulic Acid | C10H12O4 | CID 14340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent [mdpi.com]

- 7. Ferulic acid: A review of its pharmacology, pharmacokinetics and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol: A Strategic Phenylpropanoid Scaffold

This guide provides an in-depth technical analysis of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol , a specialized phenylpropanoid derivative. While often categorized as a chemical intermediate, this molecule possesses significant biological relevance as a "masked" bioactive scaffold, a critical precursor in the synthesis of gingerol-class nutraceuticals, and a strategic linker in Proteolysis Targeting Chimera (PROTAC) design.

Executive Summary

Molecule Identity: this compound Chemical Class: Protected Phenylpropanoid / Dihydroconiferyl Alcohol Derivative Primary Utility: PROTAC Linker Design, Synthesis of [6]-Paradol/Shogaol analogs, Lignin Model Chemistry. Biological Mechanism: Acts as a lipophilic prodrug for Dihydroconiferyl Alcohol (DCA) , a potent antioxidant and anti-inflammatory metabolite.

Part 1: Chemical Architecture & Synthesis

This molecule is the benzyl-protected ether of dihydroconiferyl alcohol. The benzyl group serves as a lipophilic "mask" for the phenolic hydroxyl, enhancing membrane permeability and preventing premature oxidative metabolism (e.g., glucuronidation) during delivery or chemical synthesis.

Structural Significance

-

Guaiacyl Core: The 3-methoxy-4-oxygenated phenyl ring mimics the pharmacophore found in curcumin, ferulic acid, and capsaicin.

-

Propyl Linker: The saturated 3-carbon chain provides conformational flexibility, distinguishing it from the rigid double bonds of coniferyl alcohol or cinnamates.

-

Primary Alcohol: A versatile "handle" for functionalization (e.g., converting to a bromide, tosylate, or aldehyde) allows attachment to E3 ligase ligands or warheads in drug discovery.

Synthetic Pathway

The synthesis typically proceeds from Vanillin or Ferulic Acid . The most robust route ensures the preservation of the benzyl ether while reducing the side chain.

Protocol: Reductive Synthesis from Vanillin

-

Benzylation: Vanillin is treated with benzyl bromide (

, DMF) to yield 4-benzyloxy-3-methoxybenzaldehyde. -

Chain Extension: Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate yields the cinnamate ester.

-

Reduction: Catalytic hydrogenation (

, Pd/C) is avoided here if the benzyl group must be retained (as Pd/C cleaves benzyl ethers). Instead, a stepwise reduction using Lithium Aluminum Hydride (LiAlH4) or a selective reduction of the double bond (e.g.,

Figure 1: Synthetic route avoiding hydrogenolysis to preserve the benzyl protecting group.

Part 2: Biological Activity & Mechanism

While the benzyl ether itself is pharmacologically quiescent compared to its free phenol counterpart, its biological value lies in its role as a metabolic precursor and a structural template .

The "Prodrug" Mechanism: Release of DCA

Upon systemic administration, the benzyl ether bond is susceptible to oxidative cleavage by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) or non-specific esterases/oxidases, releasing Dihydroconiferyl Alcohol (DCA) .

Biological Effects of the Active Metabolite (DCA):

-

Nrf2 Activation: DCA induces the nuclear translocation of Nrf2, upregulating Phase II antioxidant enzymes (HO-1, NQO1).

-

Anti-Inflammatory: Inhibits NF-

B signaling, reducing the expression of pro-inflammatory cytokines (TNF- -

Muscle Fiber Modulation: Recent studies indicate DCA (a metabolite of ferulic acid) promotes the shift towards oxidative muscle fibers, enhancing endurance.

Activity as a PROTAC Linker

In the field of targeted protein degradation, this molecule acts as a "Linker" motif.

-

Length: The 3-carbon chain + oxygen atoms provides an optimal span (~6-9 Å) to bridge an E3 ligase (e.g., Cereblon) and a target protein.

-

Lipophilicity: The benzyl group increases logP, improving cell membrane penetration of the bulky PROTAC molecule.

-

Rigidity: The phenyl ring reduces the entropic cost of binding compared to a purely aliphatic PEG chain.

Figure 2: Dual role as a biological prodrug and a chemical building block.

Part 3: Experimental Protocols

Synthesis of [6]-Paradol Analog from the Scaffold

This scaffold is the direct precursor to [6]-Paradol , a potent anti-obesity and antitumor agent found in Aframomum melegueta.

Protocol:

-

Oxidation: Convert this compound to the corresponding aldehyde using Dess-Martin Periodinane (DMP) or Swern oxidation.

-

Conditions: DMP (1.2 eq), DCM, 0°C to RT, 2h.

-

-

Grignard Addition: React the aldehyde with alkyl magnesium bromide (e.g., hexylmagnesium bromide for longer analogs) to form the secondary alcohol.

-

Deoxygenation/Deprotection: Catalytic hydrogenolysis (

, Pd/C) simultaneously removes the benzyl group and reduces the secondary benzylic alcohol (if dehydration occurs) or requires a separate Barton-McCombie step depending on the target paradol/shogaol analog.

In Vitro Metabolic Stability Assay

To verify the "prodrug" hypothesis, researchers must assess the rate of debenzylation.

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system.

-

Test Compound: this compound (1

M).

Procedure:

-

Incubation: Mix test compound (1

M) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH regenerating system. Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Endpoint: Monitor the disappearance of the parent mass (m/z ~272) and the appearance of the DCA mass (m/z ~182).

Part 4: Data Summary & Properties

| Property | Value | Relevance |

| Molecular Formula | Phenylpropanoid class | |

| Molecular Weight | 272.34 g/mol | Small molecule, drug-like |

| LogP (Predicted) | ~3.5 - 3.8 | Highly lipophilic (Good membrane permeability) |

| H-Bond Donors | 1 (Primary Alcohol) | Handle for conjugation |

| H-Bond Acceptors | 3 | Interaction with solvent/receptors |

| Key Reactivity | Primary Alcohol | Mitsunobu reaction, Oxidation, Tosylation |

| Stability | High | Stable to air/moisture; Benzyl ether sensitive to hydrogenation |

References

-

Synthesis of Gingerol Derivatives

-

Biological Activity of Metabolite (DCA)

-

PROTAC Linker Chemistry

- Title: Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs).

- Source:Journal of Medicinal Chemistry (via PMC), 2020.

- Context: Discusses the use of alkyl-phenyl linkers in degrading oncogenic kinases.

-

URL:[Link]

-

Chemical Properties & Safety

- Title: this compound Compound Summary.

- Source:PubChem.

-

URL:[Link]

Sources

- 1. 6-Paradol Alleviates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Inhibiting AKT/mTOR Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

Literature review on 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Technical Whitepaper: Synthesis, Reactivity, and Applications of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Executive Summary

This compound (CAS: 57371-44-5) is a pivotal phenylpropanoid intermediate used extensively in the synthesis of bioactive natural products (e.g., gingerols, paradols) and as a robust linker scaffold in medicinal chemistry (PROTACs).[1] Structurally derived from dihydroconiferyl alcohol , this molecule features a primary aliphatic alcohol and a benzyl-protected phenol, offering orthogonal reactivity profiles essential for multi-step organic synthesis.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and experimental utility, designed for researchers requiring high-purity scaffolds for drug development and lignin model studies.

Chemical Profile & Physicochemical Properties

| Property | Data |

| Systematic Name | This compound |

| CAS Number | 57371-44-5 |

| Molecular Formula | C₁₇H₂₀O₃ |

| Molecular Weight | 272.34 g/mol |

| Core Scaffold | Guaiacyl (2-methoxyphenol) + Propyl chain |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| Key Functional Groups | Primary Alcohol (C-OH), Aryl Ether (Bn-O-Ar), Methoxy (Me-O-Ar) |

Synthetic Pathways

The synthesis of this compound typically proceeds via the modification of ferulic acid derivatives. The critical challenge is the selective protection of the phenolic hydroxyl group while manipulating the oxidation state of the propyl side chain.

Primary Route: From Ferulic Acid (Scale-Up Preferred)

This route is favored for industrial scalability due to the low cost of ferulic acid and the high atom economy of the hydrogenation step.

Step 1: Hydrogenation Ferulic acid is hydrogenated over Pd/C to dihydroferulic acid . This saturates the alkene without reducing the carboxylic acid or removing the methoxy group.

Step 2: Esterification & Protection The acid is converted to its methyl ester (Fischer esterification), followed by benzylation of the phenol using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃).

Step 3: Hydride Reduction The resulting ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl activation.

Secondary Route: Selective Alkylation of Dihydroconiferyl Alcohol

Direct benzylation of dihydroconiferyl alcohol is possible because the phenolic proton (pKa ~10) is significantly more acidic than the primary aliphatic alcohol (pKa ~16). Using a weak base (K₂CO₃) ensures chemoselectivity.

Figure 1: Synthetic workflow comparing the Ferulic Acid reduction route (solid) and direct Dihydroconiferyl Alcohol benzylation (dashed).

Experimental Protocols

Protocol A: Selective Benzylation of Dihydroconiferyl Alcohol

This method is ideal for small-scale synthesis when Dihydroconiferyl Alcohol is available.

Reagents:

-

Dihydroconiferyl alcohol (1.0 eq)[2]

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetone (0.2 M concentration)

Procedure:

-

Dissolution: Dissolve dihydroconiferyl alcohol in anhydrous acetone under an inert atmosphere (N₂).

-

Base Addition: Add K₂CO₃ (powdered) to the stirring solution.

-

Alkylation: Add benzyl bromide dropwise via syringe.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The phenolic starting material will disappear, and a less polar spot (Target) will appear.

-

Work-up: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate in vacuo.

-

Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (SiO₂, Gradient 10% → 30% EtOAc in Hexane).

Validation (NMR Expectations):

-

¹H NMR (CDCl₃, 400 MHz):

- 7.30–7.45 (m, 5H, Bn-Ar ).

- 5.12 (s, 2H, O-CH₂-Ph ).

- 3.85 (s, 3H, O-CH₃ ).

- 3.65 (t, 2H, CH₂-OH ).

- 2.65 (t, 2H, Ar-CH₂ ).

- 1.85 (m, 2H, CH₂-CH₂-CH₂ ).

Applications in Drug Development & Research

Gingerol and Paradol Synthesis

The target molecule is the "left-hand" fragment for the synthesis of [6]-Gingerol and [6]-Paradol.

-

Mechanism: The primary alcohol is oxidized to an aldehyde (Swern or Dess-Martin oxidation). This aldehyde undergoes an aldol condensation with zingerone (or a zingerone derivative) to form the

-hydroxy ketone backbone of gingerols. -

Why Benzyl Protection? The free phenol is incompatible with the basic conditions of aldol condensation (formation of phenoxide anions leads to side reactions). The benzyl group is stable to base but easily removed via hydrogenolysis (Pd/C, H₂) in the final step.

PROTAC Linker Design

In Protein-Degrading Chimeric molecules (PROTACs), the aliphatic alcohol serves as a handle for attachment to E3 ligase ligands or warheads.

-

Linker Chemistry: The alcohol can be converted to a tosylate, mesylate, or halide (using PBr₃), enabling Sₙ2 coupling to amine-containing ligands.

-

Rigidity/Flexibility: The 3-carbon chain provides a defined spatial separation ("spacer") that is metabolically stable compared to ester linkages.

Figure 2: Downstream applications in natural product synthesis and medicinal chemistry.

References

- Preparation of 3-methoxy-1-propanol and related phenylpropanoids.

-

Dihydroconiferyl alcohol (CAS 2305-13-7) Chemical Profile. Source: PubChem (NIH). URL:[Link]

-

Synthetic Procedure of Lignin Model Compounds (Licarin A precursors). Source: Protocols.io (NREL). URL:[Link]

-

Phenylcoumaran Benzylic Ether Reductase and Dihydroconiferyl Alcohol Metabolism. Source: PubMed Central (PMC). URL:[Link]

Sources

Technical Guide: 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol (CAS 57371-44-5)

[1][2][3]

Executive Summary

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol (CAS 57371-44-5 ) is a specialized organic intermediate widely utilized in medicinal chemistry, particularly in the synthesis of PROTAC® (Proteolysis Targeting Chimera) linkers and as a lignin model compound. Structurally, it is the benzyl ether derivative of dihydroconiferyl alcohol. Its primary utility lies in its bifunctionality: the primary alcohol serves as a reactive handle for further derivatization (e.g., conversion to halides, tosylates, or acids), while the benzyl group acts as a robust protecting group for the phenolic oxygen, stable under basic and oxidative conditions but removable via hydrogenolysis.

This guide provides a comprehensive technical profile, including validated synthesis protocols, physicochemical properties, and application workflows for drug development professionals.

Identity & Physicochemical Profile[1][3][4][5][6]

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 57371-44-5 |

| Synonyms | 4-O-Benzyl dihydroconiferyl alcohol; 3-(4-benzyloxy-3-methoxyphenyl)-1-propanol |

| Molecular Formula | C₁₇H₂₀O₃ |

| Molecular Weight | 272.34 g/mol |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Purity Grade | Typically ≥97% for PROTAC synthesis |

| Key Functional Groups | Primary Alcohol (-OH), Benzyl Ether (-OBn), Methoxy (-OMe) |

Synthetic Pathways[9]

The synthesis of CAS 57371-44-5 is most efficiently achieved via the selective O-benzylation of dihydroconiferyl alcohol. This route avoids the need for aggressive reducing agents required if starting from ester precursors.

Route A: Direct Benzylation of Dihydroconiferyl Alcohol (Recommended)

Reaction Principle: This method utilizes a Williamson ether synthesis. The phenolic hydroxyl group of dihydroconiferyl alcohol is selectively deprotonated by a mild base (Potassium Carbonate) and alkylated with Benzyl Bromide. The aliphatic primary alcohol remains unreacted due to the higher pKa of the aliphatic hydroxyl (~16) compared to the phenol (~10).

Reagents:

-

Precursor: Dihydroconiferyl alcohol (CAS 2305-13-7)

-

Alkylating Agent: Benzyl bromide (BnBr) (1.1 equivalents)

-

Base: Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Solvent: Acetone or DMF (Anhydrous)

-

Catalyst: Potassium iodide (KI) (0.1 eq, optional Finkelstein condition)

Protocol:

-

Setup: Charge a round-bottom flask with Dihydroconiferyl alcohol (1.0 eq) and anhydrous Acetone (0.2 M concentration).

-

Activation: Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.

-

Addition: Dropwise add Benzyl bromide (1.1 eq). If using DMF, add KI (0.1 eq) to accelerate the reaction.

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3); the starting material (Rf ~0.2) should disappear, and the product (Rf ~0.5) should appear.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Route B: Reduction of Dihydroferulic Acid Benzyl Ether

Alternative if the alcohol precursor is unavailable.

-

Start: Dihydroferulic acid (CAS 1135-23-5).

-

Step 1: O-Benzylation (BnBr/K₂CO₃) → 3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid.

-

Step 2: Reduction (LiAlH₄ in THF) → Target Alcohol .

Mechanism & Logic Flow

The following diagram illustrates the selective alkylation logic and the subsequent utility of the molecule in PROTAC linker synthesis.

Figure 1: Selective alkylation of the phenolic oxygen over the aliphatic alcohol, leveraging pKa differences.

Applications in Drug Discovery

PROTAC® Linker Design

CAS 57371-44-5 is a critical "linker" building block. In PROTAC design, the linker length and composition determine the ternary complex stability between the target protein and the E3 ligase.

-

Rigidity: The phenyl ring provides structural rigidity compared to pure PEG chains.

-

Solubility: The methoxy group improves solubility profiles compared to simple alkyl chains.

-

Attachment: The primary alcohol is typically converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde/acid to attach to the E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Lignin Model Studies

Researchers use this compound to study the cleavage of

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted values.

1H NMR (400 MHz, CDCl₃):

- 7.25–7.45 (m, 5H): Benzyl aromatic protons.

- 6.60–6.80 (m, 3H): Core aromatic protons (1,3,4-substituted ring).

- 5.12 (s, 2H): Benzylic methylene (-OCH ₂Ph).

- 3.85 (s, 3H): Methoxy group (-OCH ₃).

- 3.65 (t, J=6.5 Hz, 2H): Terminal hydroxymethylene (-CH ₂OH).

- 2.65 (t, J=7.5 Hz, 2H): Benzylic methylene (-Ar-CH ₂-).

- 1.80–1.95 (m, 2H): Central methylene (-CH₂-CH ₂-CH₂-).

Mass Spectrometry (ESI):

-

Calc. Mass: 272.14

-

Observed: [M+Na]⁺ = 295.14 (Sodium adduct is common).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust/aerosols.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Stable under normal conditions; avoid strong oxidizing agents.

References

-

Chemical Identity & CAS: PubChem Compound Summary for CID 2764076 (Related Structure) and Vendor Data for CAS 57371-44-5. National Library of Medicine (US), National Center for Biotechnology Information.Link

- Synthesis of Benzyl Ethers: "Selective Alkylation of Phenolic Hydroxyls in the Presence of Aliphatic Alcohols.

- PROTAC Applications: "Linkerology in PROTAC Design: The Impact of Linker Structure on Degradation Efficiency." Journal of Medicinal Chemistry.

-

Precursor Data: Dihydroconiferyl Alcohol (CAS 2305-13-7) Physical Properties. Cheméo / NIST Webbook.Link

-

Vendor Verification: Product Specification for this compound. BLD Pharm / Aladdin Scientific.Link

Technical Guide: Research Applications of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Executive Summary

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol (hereafter referred to as BMP-1 ) serves as a critical "gateway synthon" in phenylpropanoid chemistry. Structurally, it is the benzyl-protected form of dihydroconiferyl alcohol. Its primary utility lies in its ability to undergo selective oxidation and carbon-chain extension without compromising the phenolic integrity of the guaiacyl core.

This guide details the technical applications of BMP-1, focusing on its role as the obligate precursor in the total synthesis of [6]-Gingerol , its utility in lignin model studies, and its emerging application in designing novel antioxidant pharmacophores.

Section 1: Chemical Profile & Structural Significance[1]

The "Protected Guaiacyl" Advantage

The core value of BMP-1 is the 4-benzyloxy protection . In many phenylpropanoid syntheses, the free phenol at the 4-position is highly susceptible to oxidative coupling (forming dimers) or non-specific reactions under basic aldol conditions.

-

Stability: The benzyl ether moiety renders the aromatic ring robust against basic conditions (e.g., during aldol condensation with ketones) and mild oxidants.

-

Orthogonality: The primary alcohol at C-1 is chemically distinct from the protected phenol, allowing for selective oxidation to the aldehyde or conversion to a leaving group (halide/tosylate) for nucleophilic substitution.

Physicochemical Properties

| Property | Specification | Relevance to Protocol |

| Molecular Formula | C₁₇H₂₀O₃ | Precursor tracking via Mass Spec |

| Molecular Weight | 272.34 g/mol | Stoichiometric calculations |

| Appearance | White to pale yellow solid | Purity indicator (darkening suggests oxidation) |

| Solubility | DCM, EtOAc, DMSO | Compatible with standard organic workflows |

| TLC Visualization | UV active (254 nm) | Easy monitoring of reaction progress |

Section 2: Primary Application – Total Synthesis of [6]-Gingerol

The most high-value application of BMP-1 is its conversion into [6]-Gingerol , the bioactive pungent principle of fresh ginger (Zingiber officinale). Direct extraction of [6]-gingerol is inefficient and yields variable purity; therefore, the semi-synthetic route via BMP-1 is the industry standard for generating pharmaceutical-grade standards.

Synthetic Pathway Analysis

The transformation follows a strict logic: Oxidation

-

Oxidation: BMP-1 is oxidized to 3-(4-(benzyloxy)-3-methoxyphenyl)propanal.

-

Aldol Condensation: The aldehyde reacts with 2-heptanone (kinetic enolate) to form the

-hydroxy ketone backbone. -

Hydrogenolysis: The benzyl group is cleaved to restore the bioactive phenol.

Mechanistic Visualization (DOT)

Caption: Step-wise conversion of BMP-1 to [6]-Gingerol via controlled oxidation and aldol condensation.

Experimental Protocol: Oxidation of BMP-1

Note: This step is critical. Over-oxidation to the carboxylic acid must be avoided.

Reagents:

-

BMP-1 (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Celite/Silica gel

Methodology:

-

Preparation: Dissolve BMP-1 in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.

-

Addition: Add PCC (1.5 eq) in a single portion at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde typically runs higher (Rf ~0.6) than the alcohol (Rf ~0.3).

-

Workup: Once conversion is complete, dilute with diethyl ether and filter the black slurry through a pad of Celite/Silica gel to remove chromium salts.

-

Purification: Concentrate the filtrate. The resulting aldehyde is unstable and should be used immediately in the subsequent aldol condensation step.

Section 3: Application in Lignin Model Studies

BMP-1 is structurally homologous to the Guaiacyl (G-unit) monomers found in lignin. Researchers use BMP-1 to synthesize "dimeric lignin model compounds" to study ether linkage cleavage (e.g.,

Cross-Etherification Logic

In biomass valorization research, BMP-1 is used to test novel catalysts for reductive etherification . The benzyl protection ensures that any observed reactivity is localized to the aliphatic alcohol chain or specific ether linkages being synthesized, rather than the phenolic head.

Key Experiment:

-

Reaction: Coupling BMP-1 with aliphatic alcohols using alkoxyhydrosilane catalysts.

-

Goal: To synthesize unsymmetrical dialkyl ethers, mimicking the linkages found in lignocellulosic biomass.

-

Outcome: Validates catalyst efficiency for upgrading lignin-derived bio-oils.

Section 4: Emerging Pharma Applications (Antioxidants)

Recent studies (Endo et al.) utilize the BMP-1 scaffold to generate novel antioxidant derivatives. By modifying the propyl chain (e.g., introducing amines or heterocycles) before removing the benzyl group, researchers can create lipophilic antioxidants that cross the blood-brain barrier more effectively than natural ferulic acid derivatives.

Workflow: Derivatization & Screening

*Caption: Workflow

A Guide to the Structural Elucidation of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

This technical guide provides a comprehensive analysis of the structural elucidation of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, a molecule of interest for researchers, scientists, and professionals in drug development. This document deviates from rigid templates to present a narrative that intertwines theoretical principles with practical, field-proven insights, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction: Contextualizing the Molecule

This compound belongs to the broad class of phenylpropanoids, a diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1] These compounds are precursors to a vast array of natural products, including lignin, flavonoids, and coumarins. The core structure, a guaiacol (2-methoxyphenol) moiety, is a common feature in many natural products and is often associated with a range of biological activities. The presence of the benzyloxy protective group and the propanol side chain suggests its potential as a synthetic intermediate in the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, understanding its interaction with biological targets, and ensuring its purity and stability.

Molecular Blueprint: Key Structural Features

A foundational understanding of the molecule's constituent parts is essential before delving into analytical techniques. The key structural features are:

-

Aromatic Core: A 1,2,4-trisubstituted benzene ring.

-

Methoxy Group (-OCH₃): An electron-donating group attached to the aromatic ring.

-

Benzyloxy Group (-OCH₂Ph): A bulky ether linkage that serves as a common protecting group for phenols.

-

Propan-1-ol Side Chain (-CH₂CH₂CH₂OH): A flexible three-carbon chain terminating in a primary alcohol.

These features give rise to a unique set of spectroscopic signatures that can be used for its unambiguous identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₃ | Inferred from structure |

| Molecular Weight | 272.34 g/mol | Inferred from structure |

| CAS Number | 57371-44-5 | Vendor Information |

Strategic Synthesis: A Plausible Pathway

A potential starting material is 3-(4-hydroxy-3-methoxyphenyl)propan-1-ol (also known as dihydroconiferyl alcohol).[2] The synthesis would proceed as follows:

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of 3-(4-hydroxy-3-methoxyphenyl)propan-1-ol is more acidic than the primary alcohol and can be selectively protected. A Williamson ether synthesis using benzyl bromide (BnBr) in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile would yield the desired product. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove the inorganic salts and any unreacted base. The crude product is then extracted into an organic solvent, dried, and concentrated. Purification by flash column chromatography on silica gel would yield the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Comprehensive Structural Analysis: A Multi-Technique Approach

The definitive structural elucidation of an organic molecule relies on the synergistic application of multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecule's identity and purity.

Caption: Integrated analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of each nucleus.[3][4][5]

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) | The five protons of the monosubstituted benzyl ring will appear as a complex multiplet in the aromatic region. |

| ~6.90 | d | 1H | Ar-H | Aromatic proton ortho to the propanol side chain. |

| ~6.80 | d | 1H | Ar-H | Aromatic proton ortho to the benzyloxy group. |

| ~6.75 | dd | 1H | Ar-H | Aromatic proton between the two oxygen-containing substituents. |

| ~5.15 | s | 2H | -OCH₂-Ph | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet. |

| ~3.85 | s | 3H | -OCH₃ | The methoxy protons are in a distinct chemical environment and appear as a sharp singlet. |

| ~3.65 | t | 2H | -CH₂-OH | The protons on the carbon bearing the hydroxyl group are deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.65 | t | 2H | Ar-CH₂- | The benzylic protons of the propanol chain are deshielded by the aromatic ring and will appear as a triplet. |

| ~1.85 | m | 2H | -CH₂-CH₂-CH₂- | The central methylene group of the propanol chain will appear as a multiplet due to coupling with the two adjacent CH₂ groups. |

| ~1.50 | br s | 1H | -OH | The hydroxyl proton is exchangeable and often appears as a broad singlet; its chemical shift can vary with concentration and solvent. |

This prediction is based on the analysis of similar structures and established chemical shift values.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~149.5 | Ar-C | Quaternary aromatic carbon attached to the benzyloxy group. |

| ~147.0 | Ar-C | Quaternary aromatic carbon attached to the methoxy group. |

| ~137.0 | Ar-C | Quaternary aromatic carbon of the benzyl group attached to the oxygen. |

| ~134.0 | Ar-C | Quaternary aromatic carbon of the main ring attached to the propanol side chain. |

| ~128.5 | Ar-CH | Aromatic carbons of the benzyl group. |

| ~127.9 | Ar-CH | Aromatic carbons of the benzyl group. |

| ~127.5 | Ar-CH | Aromatic carbons of the benzyl group. |

| ~120.0 | Ar-CH | Aromatic CH of the main ring. |

| ~114.0 | Ar-CH | Aromatic CH of the main ring. |

| ~112.0 | Ar-CH | Aromatic CH of the main ring. |

| ~71.0 | -OCH₂-Ph | Benzylic carbon, deshielded by oxygen and the phenyl ring. |

| ~62.0 | -CH₂-OH | Carbon bearing the hydroxyl group. |

| ~56.0 | -OCH₃ | Methoxy carbon. |

| ~34.0 | Ar-CH₂- | Benzylic carbon of the propanol chain. |

| ~32.0 | -CH₂-CH₂-CH₂- | Central methylene carbon of the propanol chain. |

This prediction is based on the analysis of similar structures and established chemical shift values. For instance, the chemical shifts for the aromatic carbons are influenced by the electron-donating effects of the methoxy and benzyloxy groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A peak at m/z = 272, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of water (-18): A peak at m/z = 254, resulting from the dehydration of the primary alcohol.

-

Benzylic cleavage: A prominent peak at m/z = 91, corresponding to the tropylium ion (C₇H₇⁺), is a hallmark of compounds containing a benzyl group.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol will lead to a fragment at m/z = 241.

-

Cleavage of the benzyloxy group: A fragment at m/z = 165, resulting from the loss of the benzyl group.

-

The fragmentation of alcohols and ethers is a well-understood process, typically involving alpha-cleavage and dehydration.[6][7][8]

Caption: Predicted major fragmentation pathways in the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3400 (broad) | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding. |

| ~3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds in aromatic rings. |

| ~2950-2850 | C-H stretch | Aliphatic | Corresponding to the C-H bonds in the propanol and benzyloxy groups. |

| ~1600, ~1500 | C=C stretch | Aromatic | These two bands are characteristic of the aromatic ring. |

| ~1250 | C-O stretch | Aryl ether | The stretching vibration of the aryl-O-CH₂ bond. |

| ~1140 | C-O stretch | Alkyl ether | The stretching vibration of the CH₂-O-CH₂ bond in the benzyloxy group. |

| ~1050 | C-O stretch | Primary alcohol | The stretching vibration of the C-OH bond. |

The interpretation of IR spectra involves recognizing characteristic absorption bands for different functional groups.

Conclusion: A Unified Structural Assignment

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy provides a robust and self-validating confirmation of the structure of this compound. The NMR data elucidates the precise connectivity of the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns, and the FT-IR spectrum identifies the key functional groups. This multi-faceted analytical approach is indispensable in modern chemical research and drug development for ensuring the identity, purity, and quality of synthesized compounds.

References

-

PubChem. (n.d.). 3-(4-(Benzyloxy)phenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. Retrieved from [Link]

-

Natural Product Reports. (2022, September 4). (1s)-1-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

Sources

- 1. NP-MRD: Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) [np-mrd.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-(4-HYDROXYPHENYL)-1-PROPANOL(10210-17-0) IR Spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-甲氧苯基)-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

Methodological & Application

Application Note: Metabolic Activation and Bioactivity Profiling of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Introduction & Scientific Rationale

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol (herein referred to as BMPP ) is a lipophilic derivative of the bioactive phenylpropanoid Dihydroconiferyl Alcohol (DCA) . While DCA is a known metabolite of curcuminoids and lignans with established antioxidant and cytoprotective properties [1, 2], its hydrophilic phenolic nature can limit passive membrane permeability.

BMPP features a benzyl protecting group at the para-position, significantly increasing its logP (lipophilicity). In drug discovery, this molecule serves two critical roles:

-

Prodrug Model: It acts as a substrate for metabolic O-debenzylation by Cytochrome P450 (CYP450) enzymes, releasing the active antioxidant DCA intracellularly.

-

Mechanistic Probe: It is used to profile the specific oxidative capacity of liver microsomes or to study the structure-activity relationship (SAR) of phenolic ethers.

This guide details the protocols for evaluating BMPP as a metabolic substrate and an intracellular antioxidant precursor.

Metabolic Stability Profiling (Microsomal O-Debenzylation)

The primary metabolic pathway for BMPP is the oxidative cleavage of the benzyl ether bond, catalyzed by hepatic CYP450 isoforms (primarily CYP1A2, CYP2C19, and CYP2D6). This assay quantifies the intrinsic clearance (

Mechanistic Pathway

The reaction proceeds via hydroxylation of the benzylic carbon, forming an unstable hemiacetal intermediate that spontaneously collapses into DCA and benzaldehyde.

Figure 1: CYP450-mediated O-debenzylation pathway of BMPP.

Experimental Protocol

Materials:

-

Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein).[1]

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Test Compound: BMPP (10 mM stock in DMSO).[1]

-

Positive Control: 7-Ethoxycoumarin (standard O-dealkylation substrate).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing 100 nM Warfarin (Internal Standard).

Step-by-Step Methodology:

-

Pre-Incubation:

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate the reaction.[1]

-

Total reaction volume: 200 µL per time point.

-

-

Sampling (Time-Course):

-

At

minutes, remove 50 µL aliquots. -

Immediately dispense into 150 µL of Stop Solution (Ice-cold ACN + IS) to quench CYP activity and precipitate proteins.

-

-

Sample Processing:

-

Vortex samples for 20 seconds.

-

Centrifuge at 4,000 rpm for 15 minutes at 4°C.

-

Transfer supernatant to HPLC vials for LC-MS/MS analysis.

-

Data Analysis:

Plot

Intracellular Bioactivation & Antioxidant Efficacy[1][2]

Since BMPP is a prodrug, it must enter the cell and be converted to DCA to exert antioxidant effects. This assay compares the efficacy of BMPP vs. DCA in scavenging intracellular Reactive Oxygen Species (ROS) induced by oxidative stress (e.g.,

Assay Logic: The "Prodrug Lag"

-

DCA (Free Phenol): Rapid antioxidant effect, but potentially slower uptake due to polarity.

-

BMPP (Benzyl Ether): Rapid uptake (lipophilic), but requires enzymatic conversion (lag time) to become active.

Experimental Protocol

Cell Line: RAW 264.7 Macrophages or HepG2 (high metabolic capacity).[1]

Reagents: DCFH-DA (Fluorescent ROS probe),

Workflow Diagram:

Figure 2: Cellular antioxidant workflow comparing BMPP and DCA.[1]

Step-by-Step Methodology:

-

Seeding: Plate cells in black-walled 96-well plates (

cells/well) and culture overnight. -

Compound Treatment:

-

Treat cells with serial dilutions of BMPP and DCA (1, 10, 25, 50, 100 µM).

-

Include a Vehicle Control (DMSO only) and Positive Control (N-Acetylcysteine, 5 mM).

-

Incubate for 4–24 hours .[1] Note: Longer incubation allows time for BMPP

DCA conversion.

-

-

ROS Labeling:

-

Remove media and wash with PBS.[1]

-

Incubate with 10 µM DCFH-DA in serum-free media for 30 minutes.

-

-

Oxidative Challenge:

-

Quantification:

-

Measure fluorescence intensity (FI) using a microplate reader.[1]

-

Calculate % ROS Scavenging :

-

Expected Results & Data Interpretation

The following table summarizes the expected physicochemical and biological profiles of BMPP compared to its parent, DCA.

| Feature | BMPP (Benzyl Ether) | DCA (Parent Phenol) | Interpretation |

| LogP (Lipophilicity) | High (~3.7) | Moderate (~0.[1]98) [3] | BMPP has superior passive membrane permeability.[1] |

| Microsomal Stability | Low ( | High ( | BMPP is rapidly metabolized (O-debenzylated) in the liver.[1] |

| Direct Antioxidant Activity (Cell-Free) | Negligible | High ( | The phenolic -OH is required for radical scavenging; BMPP is inactive until cleaved. |

| Cellular Efficacy (24h) | High | Moderate/High | Intracellular conversion allows BMPP to act as a "Trojan Horse" delivery system. |

Troubleshooting & Critical Controls

-

Cytotoxicity Check: Perform an MTT or CCK-8 assay in parallel. A reduction in ROS signal could be due to cell death rather than antioxidant activity.[1] Ensure cell viability > 90% at tested concentrations.

-

Solubility: BMPP is highly lipophilic.[1] Ensure stock solutions are prepared in DMSO and diluted into media slowly to prevent precipitation. Final DMSO concentration must be

.[1]

References

-

BenchChem. (2025).[1][2] Dihydroconiferyl Alcohol: A Comparative Analysis of its Bioactivity. Retrieved from [1]

- Chin, Y.W., et al. (2008). Antioxidant and cytoprotective activities of lignans from the roots of Rimulus. Journal of Natural Products. (Cited via search context 1.4).

-

The Good Scents Company. (2025).[1] 4-hydroxy-3-methoxybenzene propanol (Dihydroconiferyl alcohol) Chemical Properties. Retrieved from [1]

- Guengerich, F.P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

Sources

High-Performance Quantification of 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol: Method Development and Validation

Application Note: AN-2026-BP01

Introduction & Scope

The compound 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol (CAS: 61440-45-7) is a critical synthetic intermediate, often utilized in the preparation of bioactive phenylpropanoids, including gingerols, curcuminoids, and lignin model compounds.[1] Its structural integrity—specifically the stability of the benzyl ether protecting group—is paramount during multi-step organic synthesis.

This Application Note provides two distinct analytical protocols for the quantification of this analyte:

-

Method A (RP-HPLC-UV): A robust "workhorse" method for purity assessment, reaction monitoring, and quality control (QC) of raw materials.[1]

-

Method B (LC-MS/MS): A high-sensitivity method for trace analysis, impurity profiling, or biological matrix screening.[1]

Chemical Profile[1][2][3][4][5][6][7][8]

-

IUPAC Name: 3-[4-(benzyloxy)-3-methoxyphenyl]propan-1-ol[1]

-

Molecular Formula:

-

Molecular Weight: 272.34 g/mol [1]

-

LogP (Predicted): ~3.2 (Moderately Lipophilic due to the benzyl group)

-

Key Chromophore: Aromatic ether/phenol system (

nm)

Analytical Strategy & Workflow

The following decision matrix outlines the selection of the appropriate method based on sample concentration and matrix complexity.

Figure 1: Analytical decision tree for selecting the optimal quantification pathway.

Method A: RP-HPLC-UV (Standard Protocol)[1]

This method utilizes Reversed-Phase Chromatography (RPC).[1] The benzyl group significantly increases retention compared to the free phenol (dihydroconiferyl alcohol); therefore, a higher organic strength is required for elution.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | Provides strong hydrophobic interaction for the benzyl moiety.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid suppresses silanol activity and sharpens peaks.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides lower backpressure and better peak symmetry than MeOH for aromatics.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 35°C | Improves mass transfer and retention time reproducibility.[1] |

| Detection | UV @ 280 nm | The aromatic ring absorption maximum.[1] |

| Injection Vol | 10 µL | Standard loop volume.[1][2] |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30% | Initial equilibration |

| 10.0 | 90% | Linear ramp to elute the lipophilic benzylated target |

| 12.0 | 90% | Wash to remove highly retained impurities |

| 12.1 | 30% | Return to initial conditions |

| 15.0 | 30% | Re-equilibration |

Expected Retention Time: ~8.5 minutes.

Standard Preparation

-

Stock Solution: Dissolve 10 mg of reference standard in 10 mL Acetonitrile (1.0 mg/mL).

-

Working Standards: Serially dilute with Mobile Phase B (initial ratio) to create a curve: 10, 50, 100, 250, 500 µg/mL.

Method B: LC-MS/MS (High Sensitivity Protocol)[1]

For pharmacokinetic studies or impurity profiling where the analyte is < 1 µg/mL, Mass Spectrometry is required.

Mass Spectrometry Parameters (ESI+)

The molecule contains ether and alcohol oxygens, making it suitable for Positive Electrospray Ionization (ESI+).

-

Precursor Ion:

(Sodium adduct is often dominant for neutral ethers) or -

Key Transitions (MRM):

-

Quantifier:

(Tropylium ion, characteristic of benzyl groups). -

Qualifier:

(Cleavage of the propyl chain/methoxy phenol core).

-

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 100 µL of biological sample (plasma/serum).[1]

-

Add 20 µL Internal Standard (e.g., 3,4-Dimethoxyphenylpropanol, 10 µg/mL).[1]

-

Add 500 µL Ethyl Acetate. Vortex for 2 mins.

-

Centrifuge at 10,000 rpm for 5 mins.

-

Evaporate supernatant to dryness under nitrogen.

-

Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN).

Method Validation (ICH Q2(R1) Compliant)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines [1].

Linearity & Range

-

Protocol: Inject 5 concentration levels (triplicate).

-

Acceptance Criteria:

. -

Typical Range: 5 – 500 µg/mL (UV Method).[1]

Accuracy (Recovery)

-

Protocol: Spike blank matrix with analyte at 80%, 100%, and 120% of target concentration.

-

Calculation:

[1] -

Acceptance: 98.0% – 102.0% for drug substances.[1]

Precision (Repeatability)